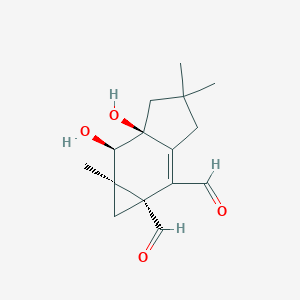

9beta-Hydroxymerulidial

Descripción

9β-Hydroxymerulidial is a meroterpenoid-derived compound characterized by a unique fused-ring structure with a hydroxyl group at the β-position of its ninth carbon. Meroterpenoids are hybrid natural products derived from terpenoid and polyketide pathways, often exhibiting antimicrobial, anti-inflammatory, or cytotoxic properties. The hydroxyl group at the β-position may influence its stereochemical reactivity and solubility profile, though experimental validation is required .

Propiedades

Número CAS |

108893-58-9 |

|---|---|

Fórmula molecular |

C15H20O4 |

Peso molecular |

264.32 g/mol |

Nombre IUPAC |

(1aR,2R,2aS,6aR)-2,2a-dihydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]indene-6,6a-dicarbaldehyde |

InChI |

InChI=1S/C15H20O4/c1-12(2)4-9-10(5-16)14(8-17)7-13(14,3)11(18)15(9,19)6-12/h5,8,11,18-19H,4,6-7H2,1-3H3/t11-,13+,14+,15+/m1/s1 |

Clave InChI |

YOHHEVRXKIVTMR-UNQGMJICSA-N |

SMILES |

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |

SMILES isomérico |

C[C@@]12C[C@@]1(C(=C3CC(C[C@]3([C@@H]2O)O)(C)C)C=O)C=O |

SMILES canónico |

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |

Sinónimos |

9-BETA-HYDROXYMERULIDIAL |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Analogous Compounds

Due to the absence of direct studies on 9β-Hydroxymerulidial, comparisons are drawn from structurally or functionally related compounds in the evidence, such as Acridine-9-carboxylic acid and purine derivatives.

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters

Key Observations :

- Lipophilicity : 9β-Hydroxymerulidial’s predicted LogP (~2.5–3.5) aligns with Acridine-9-carboxylic acid (LogP = 3.1), suggesting moderate membrane permeability but poor aqueous solubility. This contrasts with the purine derivative, which may exhibit better solubility due to its hydrate form .

Pharmacokinetic and Toxicity Profiles

Table 2: ADMET and Toxicity Predictions

Key Observations :

- This could lead to drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.